3-Ethyl-2,2-dimethyloxirane

Catalog No.
S565632
CAS No.
1192-22-9
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2,2-dimethyloxirane

CAS Number

1192-22-9

Product Name

3-Ethyl-2,2-dimethyloxirane

IUPAC Name

3-ethyl-2,2-dimethyloxirane

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-4-5-6(2,3)7-5/h5H,4H2,1-3H3

InChI Key

OZVWXRGXOYUQEJ-UHFFFAOYSA-N

SMILES

CCC1C(O1)(C)C

Synonyms

2,3-epoxy-2-methylpentane, 2-methylpentene-2-oxide

Canonical SMILES

CCC1C(O1)(C)C

The exact mass of the compound 2,3-Epoxy-2-methylpentane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Ethyl-2,2-dimethyloxirane is a trisubstituted aliphatic epoxide valued in organic synthesis for its predictable and condition-dependent reactivity. Its core value proposition stems from the specific arrangement of a gem-dimethyl group at the C2 position and an ethyl group at the C3 position. This substitution pattern dictates the regioselectivity of ring-opening reactions, providing clean, high-yield access to specific hindered tertiary and secondary alcohol structures that are difficult to obtain using more common, less-substituted epoxides.

Research Fit

Steric profile Trisubstituted epoxide with gem-dimethyl and ethyl groups controls ring-opening regioselectivity.
Synthetic utility Supports defined diadduct formation over uncontrolled polymerization in anhydride esterification.
Analytical identity Distinct Kovats retention index enables unambiguous isomer-specific quality control by GC.

Substituting 3-Ethyl-2,2-dimethyloxirane with commodity epoxides like propylene oxide or isobutylene oxide will lead to process failure or incorrect products. Isobutylene oxide (2,2-dimethyloxirane) lacks the C3-ethyl group entirely, making it impossible to generate the target molecular skeleton. While structurally closer, other trisubstituted epoxides can exhibit different steric profiles, affecting reaction kinetics and yield. The specific architecture of 3-Ethyl-2,2-dimethyloxirane is chosen to ensure predictable regiochemical outcomes—acid-catalyzed reactions favor attack at the tertiary carbon, while base-catalyzed reactions favor the secondary carbon—a level of control not available with simpler, symmetrical, or less substituted alternatives.

Substitution Risk

Boiling point elevation relative to simple C5–C6 epoxides may alter distillation and handling protocols; direct substitution may require method revalidation.

Kovats retention index differs by more than 30 units from isomeric C6 epoxides; co-injection or chromatographic method transfer may lead to misidentification.

Reaction pathway divergence—discrete adducts vs. polymeric esters—means product profile and stoichiometry cannot be assumed across similar epoxides.

Predictable Regiocontrol in Acid-Catalyzed Reactions for Tertiary Alcohol Synthesis

Under acidic conditions, nucleophilic attack occurs preferentially at the more substituted C2 carbon. For example, reaction with methanol yields 3-methoxy-2-methylpentan-2-ol as the major product, demonstrating clean formation of a tertiary alcohol/ether structure. This contrasts sharply with less-substituted asymmetric epoxides like propylene oxide, which typically yield mixtures of regioisomers under similar conditions, complicating purification and reducing yield.

Evidence DimensionRegioselectivity of Nucleophilic Attack (Acidic Conditions)
Target Compound DataPreferential attack at the more substituted tertiary carbon (C2).
Comparator Or BaselinePropylene Oxide: Yields a mixture of products from attack at both C1 and C2.
Quantified DifferenceHigh selectivity for a single regioisomer vs. a difficult-to-separate mixture.
ConditionsAcid-catalyzed nucleophilic addition (e.g., hydrolysis or alcoholysis).

This predictable selectivity eliminates costly and time-consuming isomeric separation steps, directly increasing the yield of the desired tertiary alcohol scaffold.

Boiling Point Elevation
Reported
92.6 °C
+42 °C vs 2,2-dimethyloxirane (50–51 °C)
Large volatility gap supports fractional distillation and differentiated handling.
At 760 mmHg; literature cross-study values.

Precursor Suitability: Clean Access to Secondary Alcohols via SN2 Pathway

Under basic or nucleophilic conditions (e.g., using Grignard reagents or alkoxides), the ring-opening reaction follows a classic S_N2 mechanism, with attack occurring exclusively at the less sterically hindered C3 carbon. This provides a complementary and equally predictable route to secondary alcohols with a neopentyl-like structure. This pathway is unavailable in tetrasubstituted epoxides, which are generally unreactive to Grignard reagents due to prohibitive steric hindrance.

Evidence DimensionReactivity with Strong Nucleophiles (e.g., Grignard)
Target Compound DataReacts predictably at the less-substituted C3 carbon.
Comparator Or BaselineTetrasubstituted Epoxides: React with difficulty, if at all.
Quantified DifferenceEnables high-yield C-C bond formation where more hindered analogs fail.
ConditionsNucleophilic addition with organometallic reagents (e.g., Grignard) under basic/aprotic conditions.

This compound is a required precursor for specific secondary alcohol targets, offering a viable reaction pathway where more sterically crowded analogs are unsuitable.

Kovats Retention Index
Head-to-head
701
ΔRI 37 vs 2-methyl-2-propyloxirane (738)
Baseline-resolved separation confirms isomer identity in GC-MS quality control.
OV-101 column; N₂ carrier gas, 60–90 °C.

Superior Processability: Higher Boiling Point for Safer, More Flexible Handling

3-Ethyl-2,2-dimethyloxirane has a documented boiling point of 116 °C at atmospheric pressure. This is significantly higher than common, more volatile commodity epoxides such as isobutylene oxide (boiling point ~50 °C) and propylene oxide (boiling point ~34 °C).

Evidence DimensionBoiling Point (°C at 1 atm)
Target Compound Data116 °C
Comparator Or BaselineIsobutylene oxide (~50 °C); Propylene oxide (~34 °C)
Quantified Difference66-82 °C higher boiling point than common, volatile alternatives.
ConditionsStandard atmospheric pressure.

The higher boiling point reduces evaporative losses, enhances safety, and allows for a much wider range of reaction temperatures without requiring pressure vessels or specialized high-efficiency condensers, simplifying process scale-up.

Esterification Pathway
Head-to-head
Diadduct (2:1 adduct) vs Polymeric ester
Steric shielding suppresses polymerization, enabling defined small-molecule adduct synthesis.
With hexahydrophthalic anhydride/H₂O; Colclough 1961.
Product Ratio (Thialactone)
Class-level
3:4
Thialactone:Hydroxyacetate; or exclusively mercaptoester (mild)
Defined distribution supports predictable heterocycle scaffold entry.
Condition-dependent tunability; comparator data unavailable.
Rearrangement Selectivity
Reported
Parallel ketone + aldehyde vs Suppressed photocyclization in 2,2-dimethyloxirane
Temperature-tunable selectivity enables process optimization for two carbonyl products.
ZnCl₂/pumice stone; reported kinetics.

Synthesis of Regio-Pure Tertiary Alcohols and Diols

This compound is the right choice when the synthetic target requires a hydroxyl or alkoxy group to be installed at a hindered quaternary carbon center via acid-catalyzed ring-opening, without contamination from isomeric byproducts.

Building Specific Secondary Alcohols via Nucleophilic Addition

Procure this epoxide for syntheses that use strong nucleophiles, such as Grignard or organolithium reagents, to attack the less-substituted C3 carbon, thereby creating a C-C bond and a specific secondary alcohol that is inaccessible with more hindered epoxides.

Development of Scalable and High-Temperature Synthetic Processes

Select this material for reactions that must be run above 50 °C. Its high boiling point (116 °C) simplifies reactor setup and improves material handling efficiency compared to highly volatile epoxides, reducing the need for costly pressure equipment or specialized cooling systems.

Application Fit Matrix

Application
Selection Property
Validation Focus
Defined epoxy-anhydride adduct synthesis
Controlled esterification outcome
Confirm diadduct vs polymer formation
GC-MS isomer-specific QC of C6 epoxides
Kovats retention index (RI 701)
Verify isomer identity via RI acceptance criterion
Temperature-controlled carbonyl synthesis
Tunable ketone/aldehyde selectivity
Optimize temperature for target carbonyl product
Semiochemical behavioral assays
Chromatographic purity and isomeric identity
Confirm Kovats RI 701 to exclude antagonistic isomers

XLogP3

1.4

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